molecular formula C11H13N3O4 B15217143 2,3-Dihydroxypropyl 1H-benzimidazol-2-ylcarbamate CAS No. 654071-89-3

2,3-Dihydroxypropyl 1H-benzimidazol-2-ylcarbamate

Cat. No.: B15217143
CAS No.: 654071-89-3
M. Wt: 251.24 g/mol
InChI Key: YSYNPMFPRMJERM-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group and carbamate functionality can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate is unique due to the presence of the dihydroxypropyl group and carbamate functionality, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

654071-89-3

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2,3-dihydroxypropyl N-(1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C11H13N3O4/c15-5-7(16)6-18-11(17)14-10-12-8-3-1-2-4-9(8)13-10/h1-4,7,15-16H,5-6H2,(H2,12,13,14,17)

InChI Key

YSYNPMFPRMJERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)OCC(CO)O

Origin of Product

United States

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